Cas no 1807220-06-9 (4-Bromo-2-methyl-6-nitropyridine)
4-Bromo-2-methyl-6-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-methyl-6-nitropyridine
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- Inchi: 1S/C6H5BrN2O2/c1-4-2-5(7)3-6(8-4)9(10)11/h2-3H,1H3
- InChI Key: RLEPXCPOCFPDLK-UHFFFAOYSA-N
- SMILES: BrC1C=C([N+](=O)[O-])N=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- XLogP3: 2.1
- Topological Polar Surface Area: 58.7
4-Bromo-2-methyl-6-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011711-250mg |
4-Bromo-2-methyl-6-nitropyridine |
1807220-06-9 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
| Alichem | A029011711-1g |
4-Bromo-2-methyl-6-nitropyridine |
1807220-06-9 | 95% | 1g |
$3,184.50 | 2022-03-31 |
4-Bromo-2-methyl-6-nitropyridine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-Bromo-2-methyl-6-nitropyridine
4-Bromo-2-methyl-6-nitropyridine: A Comprehensive Overview
4-Bromo-2-methyl-6-nitropyridine, with the CAS number 1807220-06-9, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and incorporates three key functional groups: a bromine atom at position 4, a methyl group at position 2, and a nitro group at position 6. The combination of these substituents imparts unique chemical properties, making it a valuable compound for various applications.
The structure of 4-Bromo-2-methyl-6-nitropyridine is characterized by its aromaticity, which is stabilized by the delocalized π-electrons in the pyridine ring. The nitro group at position 6 is an electron-withdrawing substituent, which increases the electrophilicity of the ring and enhances its reactivity in certain chemical reactions. The bromine atom at position 4 introduces halogen substituent effects, which can influence both the electronic and steric properties of the molecule. Additionally, the methyl group at position 2 acts as an electron-donating group, providing some degree of steric hindrance and modulating the overall electronic environment of the ring.
Recent studies have highlighted the potential of 4-Bromo-2-methyl-6-nitropyridine as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel anti-inflammatory agents and antimicrobial agents. The nitro group's ability to undergo reduction reactions has been particularly useful in creating derivatives with improved pharmacokinetic profiles. Furthermore, the bromine substituent facilitates nucleophilic aromatic substitution reactions, enabling the construction of diverse molecular frameworks with tailored biological activities.
In terms of physical properties, 4-Bromo-2-methyl-6-nitropyridine exhibits a melting point of approximately 155°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 250–300 nm, indicative of its aromatic character and conjugated system. The compound's stability under various conditions has been thoroughly investigated, with findings suggesting that it remains stable under ambient conditions but may decompose under high temperatures or strong acidic/basic environments.
The synthesis of 4-Bromo-2-methyl-6-nitropyridine typically involves a multi-step process that begins with the nitration of 4-bromo-2-methylpyridine. This reaction is carried out using mixed acid (HNO3/H2SO4) under controlled temperature conditions to ensure selective nitration at position 6. Subsequent purification steps include recrystallization from hot ethanol to obtain high-purity product. Recent advancements in catalytic methods have also enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.
In terms of applications, 4-Bromo-2-methyl-6-nitropyridine has found utility in several areas. In agriculture, it serves as an intermediate in the synthesis of pesticides and herbicides due to its ability to modulate plant growth regulators. In pharmaceuticals, it is being explored as a building block for developing drugs targeting various diseases, including cancer and neurodegenerative disorders. Additionally, its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs).
The environmental impact and toxicity profile of 4-Bromo-2-methyl-6-nitropyridine have also been subjects of recent research. Studies indicate that while it exhibits moderate acute toxicity in laboratory animals, its chronic effects require further investigation. Efforts are underway to develop biodegradation pathways for this compound to mitigate potential environmental risks associated with its production and use.
In conclusion, 4-Bromo-2-methyl-6-nitropyridine, CAS number 1807220-06-9, stands as a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within chemistry and related fields.
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